橙油

描述

Orange oil is an essential oil extracted from the rind of the sweet orange, Citrus sinensis. This is done by a method called cold pressing, which uses pressure to squeeze the oils from the rind . It has a variety of uses, including mood enhancement, stress reduction, treatment of skin conditions such as acne, pain or inflammation relief, stomach upset relief, and as a natural household cleaner . It also adds a pleasant scent to a room or to products like perfumes and cleaners .

Synthesis Analysis

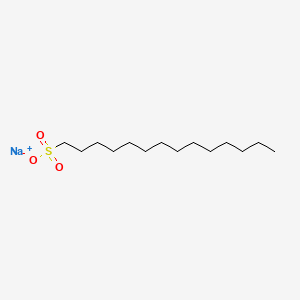

Orange oil is primarily composed of limonene, but it also contains varying percentages of other constituent compounds, such as β-citronellal, β-myrcene, β-caryophyllene, linalool, pinene, terpinene, and citral . These compounds are found in different citrus peel essential oils . The extraction process involves the use of high shear homogenization and ultrasonication .

Molecular Structure Analysis

The compounds inside an orange oil vary with each different oil extraction . Composition varies as a result of regional and seasonal changes as well as the method used for extraction . Several hundred compounds have been identified with gas chromatograph-mass spectrometry . Most of the substances in the oil belong to the terpene group with limonene being the dominant one .

Chemical Reactions Analysis

Orange oil exhibits antioxidant, antimutagenic, antiproliferative, and immunomodulating activities . The mechanism of multidrug resistance and synergistic action of these volatile constituents are responsible for their chemopreventive properties . These oils primarily comprise terpenoid constituents .

Physical And Chemical Properties Analysis

The physical and chemical properties of orange oil include a density of approximately 0.95 g/ml at 15°C . It is a thin, yellowish-orange to golden brown liquid . The oil has a sweet, citrus smell like the orange peels from which it is extracted .

科学研究应用

芳香疗法和减压

包括柑橘属在内的橙油因其在芳香疗法中的功效而受到研究,尤其是在减轻焦虑和压力水平方面。值得注意的是,与橙油密切相关的柑橘佛手柑精油在芳香疗法中临床应用中显示出缓解压力和焦虑的希望,且无药物相关的副作用(Navarra 等人,2015 年)。

抗菌和食品保鲜

对包括橙油在内的柑橘副产品的研究突出了它们的抗菌和免疫调节特性。这些天然提取物因其在食品保护和防腐剂中的作用而受到研究,为合成添加剂提供了环保的替代品(Hardin 等人,2010 年)。此外,将橙精油作为小麦栽培杀菌剂处理中的佐剂纳入,证明了其在提高农业产量和疾病控制方面的潜力,强调了其经济可行性(Garcia,2014 年)。

柑橘副产品的增值

已经探索了从柑橘废物(包括橙皮)中提取有价值化合物的创新和绿色策略。这些方法旨在通过提取精油、果胶和抗氧化剂等生物活性化合物来提高副产品的价值,从而促进可持续性和经济效益(Putnik 等人,2017 年)。

治疗潜力

橙油的植物化学和药理学方面已得到广泛综述,揭示了其广泛的生物学特性,包括抗菌、抗氧化、抗炎和潜在的抗癌活性。这些特性归因于各种次级代谢产物的存在,使橙油成为天然产物研究和医疗保健应用中的重要组成部分(Jain 等人,2020 年)。

非合成食品添加剂

从橙色加工副产品中开发非合成食品添加剂的潜在领域是一个有希望的研究领域。橙渣是主要的副产品,含有膳食纤维和植物化学物质等营养成分,可用于开发增值成分和产品,支持对清洁标签、非合成食品防腐剂的趋势(Dassoff 等人,2020 年)。

作用机制

Target of Action

Orange oil is an essential oil produced by cells within the rind of an orange fruit (Citrus sinensis fruit) . The primary targets of orange oil are diverse, given its wide range of applications. It is used in the food industry as a flavoring agent, in aromatherapy for its pleasant citrus aroma, and in the cleaning industry due to its solvent properties . In the agricultural sector, orange oil is utilized as a natural pesticide and insect repellent .

Mode of Action

Orange oil primarily contains d-limonene , which is responsible for most of its biological activities. D-limonene interacts with its targets in various ways depending on the application. For instance, in pest control, orange oil can exterminate or control ants and other insects by erasing their scent-pheromone trail indicators or dissolving their exoskeleton . In cleaning agents, d-limonene acts as a solvent, dissolving dirt and grease .

Biochemical Pathways

The biochemical pathways affected by orange oil are largely dependent on its application. For instance, in pest control, orange oil disrupts the normal functioning of insects, leading to their extermination . In the context of health and nutrition, orange oil and its components, particularly d-limonene, have been shown to have antioxidant and anti-inflammatory properties . .

Pharmacokinetics

Orange oil, being composed mostly of d-limonene, demonstrates high skin penetrating abilities when suitably encapsulated . If derived from a dietary item, it can bioaccumulate in fatty tissues in the body . The absorption, distribution, metabolism, and excretion (ADME) of orange oil, particularly in the presence of a food matrix, impact its bioavailability, which in turn affects its bioactivities in vivo .

Result of Action

The results of orange oil’s action are varied and depend on its application. In pest control, the result is the extermination or control of pests . In cleaning applications, orange oil effectively dissolves dirt and grease, resulting in a clean surface . In health and nutrition, orange oil and its components have been shown to have antioxidant and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of orange oil can be influenced by various environmental factors. For instance, the extraction method, regional and seasonal changes can affect the composition of orange oil . Furthermore, the presence of a food matrix can impact the bioavailability of orange oil, thereby affecting its bioactivities . In the context of climate change, companies like Orange are committing to net zero carbon emissions by 2040, which could influence the production and use of orange oil in the future .

安全和危害

未来方向

The global orange oil market is projected to reach a revised size of US$1.2 Billion by 2030, growing at a CAGR of 5.7% over the period 2022-2030 . The increasing popularity of aromatherapy, rising use of orange flavor in the food industry, increasing spending on premium cosmetics and luxury personal care products, and rising preference for plant-based products are prospects that could drive up the sales of orange oil in the long run .

生化分析

Biochemical Properties

Orange oil is primarily composed of limonene, but it also contains varying percentages of other compounds such as β-citronellal, β-myrcene, β-caryophyllene, linalool, pinene, terpinene, and citral . These components interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

The components of orange oil can influence cell function. For instance, limonene, a major component of orange oil, has been reported to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, orange oil exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, limonene can bind to certain enzymes and proteins, altering their activity and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of orange oil can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of orange oil can vary with different dosages in animal models . For instance, certain threshold effects may be observed, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

Orange oil is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Orange oil is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of orange oil and its effects on activity or function can be influenced by targeting signals or post-translational modifications . These factors can direct it to specific compartments or organelles .

属性

IUPAC Name |

2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPLRNXKHZRXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)CCC=C(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069383 | |

| Record name | beta-Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; NKRA | |

| Record name | Oils, orange, sweet | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

54 °C (129 °F) - closed cup | |

| Details | Sigma-Aldrich; Safety Data Sheet for Orange oil. Product Number: W282510, Version 5.5 (Revision Date 03/06/2015). Available from, as of June 8, 2015: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1262 | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.842-0.86 at 25 °C/25 °C, Orange oil properties[Table#3694], Density: 0.842-0.850 at 20 °C/20 °C, Density: 0.8480-0.8600 at 20 °C/20 °C /Orange oil bitter/ | |

| Details | Fahlbusch K-G et al; Flavors and Fragrances. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jan 2003 | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to deep orange liquid, Yellow to reddish yellow liquid, Clear, mobile liquid with a yellow-orange color | |

CAS RN |

60066-88-8, 8008-57-9, 8028-48-6 | |

| Record name | β-Sinensal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60066-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oils, orange, sweet | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orange, sweet, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, orange, sweet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main chemical component of orange oil?

A: D-limonene constitutes the major component of orange oil, ranging from 90% to 95% of its composition. []

Q2: Can you provide some details about the chemical structure of D-limonene?

A: D-limonene is a cyclic monoterpene, classified as a hydrocarbon. Its chemical structure consists of a six-membered ring with an attached isopropenyl group. This structure contributes to its characteristic citrus aroma and various biological properties. []

Q3: What are some other notable compounds found in orange oil?

A: Besides D-limonene, orange oil contains other compounds like β-pinene, 3-carene, β-myrcene, linalool, decanal, and octanal, albeit in smaller quantities. These contribute to the oil's complex aroma profile and potentially synergistic biological activities. [, ]

Q4: How is the chemical composition of orange oil determined?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify the volatile compounds present in orange oil. This technique separates the oil's components based on their volatility and then identifies them using their mass-to-charge ratios. [, ]

Q5: What are the known antimicrobial properties of orange oil?

A: Orange oil exhibits inhibitory effects against a range of microorganisms, including gram-positive and gram-negative bacteria and fungi. [, ] Its activity has been tested against various pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating its broad-spectrum potential. []

Q6: How does orange oil exert its antimicrobial action?

A: While the exact mechanisms are still under investigation, research suggests that D-limonene, the primary component of orange oil, disrupts the cell membrane of microorganisms. This disruption compromises the integrity and functionality of the cell, ultimately leading to its demise. []

Q7: What is the potential of orange oil in treating bovine mastitis?

A: Research indicates that orange oil, particularly terpeneless cold-pressed Valencia orange oil, shows promise as an alternative to antibiotics for treating bovine mastitis caused by Staphylococcus aureus. [] Studies demonstrate its ability to inhibit bacterial growth and invasion of bovine mammary epithelial cells. []

Q8: Does orange oil exhibit any antioxidant activity?

A: Yes, orange oil demonstrates antioxidant capabilities. Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and reducing power assays confirm its ability to scavenge free radicals and exhibit antioxidant potential. []

Q9: Does the presence of other compounds influence the antioxidant activity of orange oil?

A: Research suggests that the presence of specific components, such as γ-terpinene, in certain varieties of orange oil, like yuzu oil, significantly enhances its antioxidant activity compared to other citrus oils. []

Q10: Are there any potential applications of orange oil in food preservation?

A: Given its antimicrobial and antioxidant properties, orange oil holds potential as a natural food preservative. It could extend the shelf-life of food products and contribute to maintaining their quality and safety by inhibiting microbial growth and oxidative processes. [, , ]

Q11: What is the role of orange oil in controlled-release applications?

A: Orange oil can be incorporated into various materials, such as rubberwood sawdust, to create sachets that release its vapors in a controlled manner. This approach has shown efficacy in delaying fruit ripening and inhibiting mold growth during storage and transportation, contributing to enhanced food quality and reduced post-harvest losses. []

Q12: How is orange oil used in encapsulation technologies?

A: Orange oil can be encapsulated within materials like gum arabic or proteins using techniques like spray drying to produce microcapsules. These microcapsules offer protection to the volatile components of the oil, control its release, and mask any undesirable flavors. This technology finds applications in food, pharmaceutical, and cosmetic industries. [, ]

Q13: How does orange oil perform as a solvent in endodontics?

A: Orange oil has been investigated as a safer alternative to chloroform for dissolving gutta-percha during endodontic retreatment. Studies suggest that orange oil can effectively dissolve gutta-percha, albeit with varying dissolution rates depending on the specific formulation and the presence of other compounds. [, , ]

Q14: Are there any limitations to using orange oil as a gutta-percha solvent?

A: Research indicates that while orange oil can dissolve gutta-percha, it might not be as effective as chloroform. Its dissolution rate can also be influenced by factors like immersion time, concentration, and the specific type of gutta-percha used. [, ]

Q15: Has orange oil demonstrated any chemopreventive potential?

A: Studies in animal models suggest that orange oil might possess chemopreventive effects. For instance, it has shown potential in suppressing preneoplastic hepatic lesions induced by N-nitrosodiethylamine in rats, potentially due to its antioxidant and anti-inflammatory properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。